molecular formula C14H18N4O2S B2553285 (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1172937-06-2

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

货号: B2553285
CAS 编号: 1172937-06-2
分子量: 306.38
InChI 键: DIBSQHXHQMXCPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

生物活性

The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel heterocyclic compound that combines the pharmacologically significant thiadiazole and isoxazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its anticancer potential and mechanisms of action.

Structural Overview

The compound features a piperidine ring substituted with a thiadiazole and an isoxazole moiety, which are both known for their bioactive properties. The presence of these heterocycles enhances the compound's interaction with biological targets, potentially leading to significant therapeutic effects.

Anticancer Activity

  • Mechanisms of Action
    • The anticancer effects of thiadiazole derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, compounds similar to the one have been shown to activate caspases leading to programmed cell death or induce oxidative stress that results in necrosis .
    • The specific mechanism of action for thiadiazole derivatives involves targeting key cellular processes such as DNA replication and cell cycle regulation. For example, some derivatives have been reported to inhibit RNA and DNA synthesis without affecting protein synthesis .
  • In Vitro Studies
    • In vitro cytotoxicity assays have demonstrated that thiadiazole derivatives exhibit significant growth inhibition against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a related derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .
    • The compound's structure allows for favorable interactions with cellular targets involved in tumorigenesis, thus enhancing its anticancer efficacy .
  • Case Studies
    • A study on 1,3,4-thiadiazole derivatives highlighted their potential as anticancer agents. One derivative demonstrated an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating potent antitumor activity .
    • Another investigation into related compounds found that modifications to the piperidine moiety significantly increased cytotoxicity against cancer cells, suggesting that structural optimization can lead to enhanced therapeutic profiles .

Other Biological Activities

Beyond anticancer properties, thiadiazole and isoxazole derivatives have been reported to possess:

  • Antimicrobial Activity : Compounds containing these moieties have shown effectiveness against various bacterial strains and fungi .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Table 1: Biological Activity Data of Thiadiazole Derivatives

CompoundCell LineIC50 Value (µg/mL)Mechanism of Action
FCP23MCF-70.28Apoptosis via caspase activation
FCP26HepG22.32Oxidative stress and DNA damage
Compound XA5494.37Inhibition of RNA/DNA synthesis

科学研究应用

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of compounds containing thiadiazole derivatives. For instance, the integration of thiadiazole with piperidine structures has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. A study indicated that modifications to the structure could lead to enhanced cytotoxicity, with some derivatives exhibiting IC50 values as low as 2.32 µg/mL against these cell lines .

Antimicrobial Properties

Compounds similar to (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone have been evaluated for their antimicrobial activity. The incorporation of thiadiazole has been linked to increased efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Potential

The piperidine component of the compound suggests potential applications in neuropharmacology. Derivatives have been studied for their effects on adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's . The modulation of these receptors could lead to therapeutic advancements in treating such disorders.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that allow for structural modifications aimed at enhancing biological activity. The reactions are facilitated by the functional groups present in the molecule, enabling the development of analogs with improved pharmacokinetic properties.

Synthetic Pathway Overview

  • Formation of Piperidine Base : The initial step involves synthesizing the piperidine structure.
  • Thiadiazole Incorporation : The thiadiazole moiety is introduced through cyclization reactions.
  • Isoxazole Attachment : Finally, the isoxazole group is added via nucleophilic substitution reactions.

This synthetic flexibility allows researchers to explore various derivatives that can be tailored for specific biological activities.

Case Study 1: Anticancer Evaluation

A recent study evaluated several derivatives based on the structure of thiadiazole-piperidine hybrids against MCF-7 and HepG2 cancer cell lines. The findings suggested that specific substitutions on the piperidine ring significantly enhanced anticancer activity, indicating a structure-activity relationship that can guide future drug design efforts .

Case Study 2: Antimicrobial Screening

In another investigation, compounds derived from thiadiazole-piperidine frameworks were screened for antimicrobial properties against common pathogens. Results showed that certain derivatives exhibited significant inhibition zones against bacterial growth, highlighting their potential as new antimicrobial agents .

常见问题

Q. Basic: What synthetic routes are available for preparing (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, and what intermediates are critical?

Methodological Answer:

  • Key Steps :
    • Intermediate Synthesis : Prepare 5-ethyl-1,3,4-thiadiazole-2-thiol via cyclization of thiosemicarbazide derivatives under acidic reflux (e.g., HCl/ethanol) .
    • Piperidine Functionalization : React the thiadiazole intermediate with 4-piperidone derivatives under alkylation conditions (e.g., NaH/DMF) to form the thiadiazolyl-piperidine moiety .
    • Methanone Formation : Couple the piperidine intermediate with 5-methylisoxazole-3-carbonyl chloride using a base (e.g., triethylamine) in anhydrous THF .
  • Critical Intermediates :
    • 5-Ethyl-1,3,4-thiadiazole-2-thiol (thiol precursor).
    • 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidine (alkylated intermediate).

Q. Advanced: How can synthesis conditions be optimized for improved yield and purity?

Methodological Answer :

  • Variables to Optimize :

    ParameterOptimization StrategyExample from Evidence
    SolventTest polar aprotic (DMF, DMSO) vs. protic (EtOH) solvents .Ethanol favored in thiol-alkylation .
    TemperatureReflux vs. room temperature; monitor via TLC .Reflux in THF for 7–24 hours .
    CatalystUse bases (NaH, K₂CO₃) or acids (HCl) .Piperidine reflux with rhodanine derivatives .
  • Purity Enhancement :

    • Recrystallize intermediates from DMF/EtOH (1:1) .
    • Use column chromatography (silica gel, hexane/EtOAc) for challenging separations .

Q. Basic: Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer :

  • Standard Techniques :

    TechniquePurposeExample Data from Evidence
    ¹H/¹³C NMR Confirm substituent positions and couplingPiperidine protons at δ 2.5–3.5 ppm .
    IR Spectroscopy Identify functional groups (e.g., C=O, C-S)C=O stretch ~1700 cm⁻¹ .
    HRMS Verify molecular ion and fragmentation[M+H]⁺ calculated for C₁₅H₁₈N₄O₂S .

Q. Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer :

  • Strategies :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidine vs. isoxazole protons) .
    • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., methanone conformation) .
    • Comparative Analysis : Cross-check with synthesized analogs (e.g., ethyl vs. methyl thiadiazole derivatives) .
  • Case Study : used X-ray to confirm the crystal structure of a related methanone derivative, resolving π-stacking ambiguities .

Q. Basic: What are the key physicochemical properties relevant to experimental handling?

Methodological Answer :

  • Properties :

    PropertyMethod/ValueSource
    Melting Point 180–185°C (DMF/EtOH recrystallized) .Determined via capillary method .
    Solubility DMSO > EtOH > H₂O (sparingly) .Tested via shake-flask method .
    Stability Stable at −20°C (desiccated) .Accelerated stability studies .

Q. Advanced: How to computationally predict biological activity for target optimization?

Methodological Answer :

  • Tools :
    • Pass Online® : Predicts antibacterial/antifungal activity based on structural motifs (e.g., thiadiazole’s electron-deficient core) .
    • Molecular Docking (AutoDock Vina) : Screen against targets (e.g., bacterial dihydrofolate reductase) using the compound’s 3D structure .
  • Workflow :
    • Generate 3D conformers (e.g., using Open Babel).
    • Dock into protein active sites (PDB: 1DHF for DHFR).
    • Analyze binding energy (<−7 kcal/mol suggests high affinity) .

Q. Basic: What are common synthetic challenges for thiadiazole and isoxazole moieties?

Methodological Answer :

  • Thiadiazole Challenges :
    • Regioselectivity : Use directing groups (e.g., –NH₂) during cyclization .
    • Purification : Remove sulfur byproducts via activated charcoal .
  • Isoxazole Challenges :
    • Hydrolysis Sensitivity : Avoid aqueous workup; use anhydrous conditions .
    • Coupling Efficiency : Activate carbonyl with EDC/HOBt for amide formation .

Q. Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer :

  • Approaches :
    • Bioisosteric Replacement : Substitute thiadiazole with triazole or oxadiazole .
    • Side Chain Variation : Synthesize salts (e.g., Na⁺, K⁺, Zn²⁺) to modulate solubility .
    • Mannich Base Formation : Introduce –NHCH₂– groups via formaldehyde condensation .
  • Case Study : synthesized 12 salts of a related acid, identifying Zn²⁺ complexes with enhanced antimicrobial activity .

Q. Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer :

  • Guidelines :

    Solvent SystemUse CaseExample from Evidence
    DMF/EtOH (1:1)High-polarity intermediates .Used for thiadiazole salts .
    Ethanol/H₂OGradual cooling for needle-like crystals .Pyrazol-3-one recrystallization .
    Hexane/EtOAcRemove non-polar impurities .Post-column purification .

Q. Advanced: How to evaluate compound stability under varying storage conditions?

Methodological Answer :

  • Protocol :
    • Accelerated Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Light Sensitivity : Expose to UV (254 nm) for 48 hours; check for photodegradation .
    • Solution Stability : Dissolve in DMSO; track precipitate formation over 72 hours .
  • Outcome Metrics :
    • Acceptance Criteria : <5% degradation (HPLC area %) .

属性

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-3-12-15-16-13(21-12)10-4-6-18(7-5-10)14(19)11-8-9(2)20-17-11/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBSQHXHQMXCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。